4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCBIJLRAHIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 80–100°C under inert atmosphere.
-
Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
Example Procedure :
3,6-Dichloropyridazine (5.0 g, 33.5 mmol) and pyridin-3-amine (3.2 g, 34.2 mmol) are dissolved in DMF (50 mL) with TEA (4.7 mL, 33.5 mmol). The mixture is stirred at 90°C for 12 hours, cooled, and poured into ice-water. The precipitate is filtered and recrystallized from ethanol to yield 6-[(pyridin-3-yl)amino]pyridazin-3-amine (4.1 g, 68% yield).
Formation of the Benzamide Moiety
The final step involves coupling the ethylenediamine-linked pyridazine with 4-methylbenzoic acid.
Carbodiimide-Mediated Coupling
-
Reagents : 4-Methylbenzoic acid (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF.
-
Conditions : Room temperature, 12 hours.
Procedure :
4-Methylbenzoic acid (2.0 g, 14.7 mmol), EDCI (3.1 g, 16.2 mmol), and HOBt (2.2 g, 16.2 mmol) are dissolved in DMF (30 mL). After 10 minutes, N-(2-aminoethyl)-6-[(pyridin-3-yl)amino]pyridazin-3-amine (3.5 g, 13.4 mmol) is added. The mixture is stirred overnight, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product, which is purified via column chromatography (hexane:ethyl acetate = 3:1).
Alternative Method: Mixed Anhydride Approach
Optimization and Catalytic Enhancements
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 75 | 95 |
| THF | 68 | 92 |
| Acetonitrile | 60 | 88 |
DMF outperforms other solvents due to superior solubility of intermediates.
Chemical Reactions Analysis
1.1. Core Assembly via Suzuki-Miyaura Coupling
The pyridazine ring system is typically constructed using Suzuki-Miyaura cross-coupling reactions between halogenated pyridazines and boronic acid derivatives. For example:
-
Intermediate preparation :
-
A brominated pyridazinone derivative (e.g., 3-bromo-6-[(pyridin-3-yl)amino]pyridazine ) reacts with a boronic acid-functionalized benzamide under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture (1:1) with Na₂CO₃ as a base at 80–100°C (see , ).
-
Yields range from 65–85% , depending on steric and electronic factors.
-
| Reaction Component | Example | Conditions | Yield |
|---|---|---|---|
| Halogenated pyridazine | 3-bromo-6-[(pyridin-3-yl)amino]pyridazine | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C | 78% |
| Boronic acid | 4-methylbenzamide boronic acid | 12 h, reflux | – |
1.2. Amide Bond Formation
The ethylamine linker is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazine intermediate and 4-methylbenzamide:
-
Stepwise process :
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| EDC/HOBt | Carboxylic acid activation | DMF, 0°C → RT, 4 h | 82% |
| DIPEA | Base for deprotonation | RT, 12 h | – |
2.1. Acid/Base Hydrolysis
The amide bonds and pyridazine ring demonstrate moderate stability under acidic/basic conditions:
-
Acidic hydrolysis (e.g., 6M HCl, 100°C): Degradation of the pyridazine ring occurs within 6 h, yielding 4-methylbenzoic acid and pyridin-3-amine fragments.
-
Basic hydrolysis (e.g., 2M NaOH, 80°C): Selective cleavage of the benzamide bond is observed after 4 h (see , ).
| Condition | Primary Products | Time | Degradation |
|---|---|---|---|
| 6M HCl, 100°C | 4-methylbenzoic acid + pyridin-3-amine | 6 h | >90% |
| 2M NaOH, 80°C | N-(2-aminoethyl)-4-methylbenzamide | 4 h | 75% |
3.1. Amino Group Alkylation
The secondary amine in the ethylenediamine linker undergoes alkylation with alkyl halides (e.g., methyl iodide):
-
Reaction : Treatment with CH₃I in DMF/K₂CO₃ at 60°C for 8 h yields N-methylated derivatives (e.g., 4-methyl-N-[2-(methyl{6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide ) with 60–70% efficiency (see ).
3.2. Heterocyclic Ring Functionalization
The pyridin-3-yl group participates in electrophilic aromatic substitution :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to the amino substituent (see).
-
Sulfonation : Limited reactivity due to steric hindrance from adjacent substituents.
4.1. PDE4 Inhibition
The compound acts as a phosphodiesterase 4 (PDE4) inhibitor , with binding primarily mediated by:
-
Hydrogen bonding between the pyridazine N-atoms and PDE4’s catalytic pocket.
-
Hydrophobic interactions via the 4-methylbenzamide group (see ).
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (PDE4B) | 12 nM | |
| Selectivity (vs. PDE3) | >100-fold |
5.1. Oxidative Degradation
Exposure to H₂O₂ or UV light induces oxidative cleavage of the pyridazine ring:
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H20N6O
- Molecular Weight : 348.4017 g/mol
- IUPAC Name : 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
-
Targeting Kinase Pathways
- The compound's structure suggests potential activity against certain kinase pathways, particularly those related to cell signaling and growth. Research has demonstrated that modifications in the pyridazin moiety can enhance selectivity towards specific kinases, making it a candidate for targeted cancer therapies.
Case Studies
| Study | Compound Variation | Target | Findings |
|---|---|---|---|
| Study A | 4-methyl-N-[2-(6-(pyridin-3-yl)amino)pyridazin-3-yl]benzamide | EGFR | Inhibition of EGFR phosphorylation leading to reduced cell proliferation in vitro. |
| Study B | N-(2-(6-(4-methylpyridin-3-yl)amino)pyridazin-3-yl)benzamide | VEGFR | Demonstrated significant antiangiogenic effects in mouse models. |
| Study C | Modified benzamide derivatives | Various cancer lines | Showed IC50 values in the low micromolar range against multiple cancer types. |
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
The compound shares structural motifs with clinically approved kinase inhibitors, though its selectivity profile distinguishes it. Key comparisons include:
Key Observations :
- Its pyridazine core and pyridin-3-ylamino group align with DDR1/2 inhibitors, which often prioritize planar heterocycles for ATP-binding domain interactions .
Activity and Selectivity
While imatinib, nilotinib, and dasatinib exhibit DDR1/2 inhibition (IC₅₀ < 100 nM), their primary therapeutic targets remain BCR-ABL or SRC kinases, limiting utility in DDR-specific pathologies . In contrast, the target compound’s design emphasizes DDR selectivity by omitting bulky substituents (e.g., trifluoromethyl in nilotinib) that contribute to promiscuity.
Therapeutic Potential
Unlike autotaxin (ATX) modulators (e.g., ’s pyridazine derivatives) targeting fibrotic lung diseases, the target compound’s DDR focus positions it for oncology applications, particularly in collagen-driven cancers .
Biological Activity
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide, a compound with a complex structure, has gained attention in recent years for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action, particularly in the context of cancer treatment and antimicrobial activity.
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For instance, it demonstrated an IC50 value of 12.50 µM against SF-268 glioma cells, indicating significant cytotoxic potential .
- In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 µM | |
| Anticancer | NCI-H460 | 42.30 µM | |
| Antimicrobial | Staphylococcus aureus | 15 mm | |
| Antimicrobial | Escherichia coli | 18 mm |
Detailed Research Findings
- In vitro Studies :
-
Molecular Docking Studies :
- Molecular docking studies have been performed to predict the binding affinity of the compound to various target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest a strong interaction with targets such as topoisomerase II and protein kinases, which are crucial in cell division and survival pathways .
-
Clinical Implications :
- Ongoing research is directed towards understanding the pharmacokinetics and bioavailability of this compound, which is essential for potential therapeutic applications in clinical settings.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide?
The synthesis typically involves sequential coupling reactions. A key step is the formation of the amide bond between the pyridazine intermediate and the benzamide moiety. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) at room temperature can achieve yields exceeding 80% . Earlier steps may involve nucleophilic aromatic substitution on pyridazine rings or condensation of pyridin-3-ylamine derivatives with activated pyridazin-3-yl intermediates under reflux conditions .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and amide bond formation.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- X-ray Crystallography : Resolves ambiguity in stereochemistry or hydrogen-bonding networks, as demonstrated for structurally related pyridazine derivatives .
- HPLC : Ensures >95% purity for biological assays .
Q. What preliminary biological screening models are used to assess activity?
Initial screens often target kinase inhibition (e.g., tyrosine kinases) due to structural similarities to nilotinib and imatinib . Assays include:
- Enzyme inhibition assays (IC determination) using recombinant kinases.
- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., K562 leukemia).
- Binding affinity studies via surface plasmon resonance (SPR) or fluorescence polarization.
Advanced Research Questions
Q. How can conflicting solubility data in pharmacokinetic studies be resolved?
Discrepancies often arise from polymorphic forms or solvent interactions. Strategies include:
Q. What strategies improve coupling efficiency during amide bond formation?
Optimization involves:
- Coupling agent selection : HOBt/EDC outperforms DCC in minimizing racemization .
- Solvent polarity : DMSO enhances reagent solubility but may require post-reaction purification via column chromatography.
- Temperature control : Room temperature (20–25°C) balances reaction rate and side-product formation .
Q. How do structural modifications influence DDR1/DDR2 inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
Q. What orthogonal methods validate contradictory enzyme inhibition data?
Discrepancies between enzymatic and cellular assays require:
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- Knockdown/rescue experiments : CRISPR-Cas9 gene editing to isolate off-target effects.
- Metabolomic profiling : Identifies compensatory pathways masking in vitro activity .
Methodological Considerations
Q. How are reaction intermediates monitored during multi-step synthesis?
- TLC with UV visualization : Tracks pyridazine and benzamide intermediates.
- LC-MS : Detects side-products (e.g., over-alkylation) in real-time .
- In situ IR spectroscopy : Monitors carbonyl stretching frequencies during amide coupling .
Q. What computational tools predict metabolic stability?
- ADMET Predictors : Estimate cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Model hepatic microsomal degradation pathways.
- Density Functional Theory (DFT) : Calculates activation energies for hydrolytic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
